Nigrocin-1-OA1
Description
Significance of Antimicrobial Peptides in Biological Defense Systems
Antimicrobial peptides (AMPs) are essential effector molecules of the innate immune system, representing an ancient and widespread form of host defense found in virtually all forms of life, from bacteria to humans. tandfonline.comfrontiersin.org These naturally occurring molecules serve as a principal first-line defense against a wide array of invading pathogens, including bacteria, fungi, and viruses. tandfonline.comfrontiersin.org Typically composed of fewer than 100 amino acids, AMPs are often cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. tandfonline.com This architecture is crucial to their primary mechanism of action, which often involves the direct disruption of microbial cell membranes, structures vital for the pathogen's survival. mdpi.com
Beyond their direct killing capacity, many AMPs also play a role in modulating the host's immune response. frontiersin.org The emergence of widespread antibiotic resistance has made the study of AMPs particularly urgent, as their unique, non-specific mechanisms of action present a promising alternative to conventional antibiotics. tandfonline.commdpi.com After millions of years of co-evolution, microbes have not broadly developed resistance to AMPs, highlighting their potential as templates for a new generation of anti-infective therapies. tandfonline.com
Overview of Amphibian-Derived Antimicrobial Peptides
Amphibians are a particularly rich source of antimicrobial peptides, which are produced and stored in specialized granular glands in their skin. bohrium.comnih.gov When an amphibian is injured or under stress, these peptides are released in high concentrations onto the skin's surface, providing a potent chemical shield against infection and predation. bohrium.comimrpress.com This defense system is crucial for amphibians, as their permeable skin is directly exposed to diverse and often microbe-rich environments. bohrium.com
Amphibian AMPs are exceptionally diverse, with each species typically producing a unique arsenal (B13267) of 10 to 20 different peptides. imrpress.com This diversity has led to the classification of numerous peptide families based on sequence similarity, including well-known groups such as the magainins, brevinins, temporins, and nigrocins. nih.govnih.gov These peptides are generally cationic and have a propensity to form amphipathic structures, which allows them to selectively interact with and disrupt the negatively charged membranes of microorganisms. imrpress.commdpi.com Their broad-spectrum activity against bacteria, fungi, and protozoa has made them a subject of intense research for potential therapeutic applications. imrpress.commdpi.com
Contextualization of Nigrocin-1-OA1 within the Antimicrobial Peptide Landscape
This compound is a specific antimicrobial peptide that belongs to the nigrocin family. imrpress.comfrontiersin.org It was isolated from the skin secretions of the Asian frog, Odorrana andersonii. cpu-bioinfor.orgcpu-bioinfor.org As a member of the amphibian-derived AMPs, this compound exemplifies the structural and functional characteristics of this class of defense molecules. It is a 21-amino acid peptide that features a cyclic structure, a common modification in AMPs that can enhance stability. cpu-bioinfor.orgmdpi.com This cyclization is achieved through a disulfide bond between two cysteine residues at positions 15 and 21. cpu-bioinfor.org
The biological function of this compound is consistent with that of other AMPs, demonstrating broad-spectrum antimicrobial activity. cpu-bioinfor.orgfrontiersin.org Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.org
Table 1: Physicochemical Properties of this compound This table provides a summary of the key physicochemical characteristics of the this compound peptide.
| Property | Value | Reference |
| DRAMP ID | DRAMP01426 | cpu-bioinfor.org |
| Source | Odorrana andersonii (Asian frog) | cpu-bioinfor.org |
| Sequence | GLLSGVLGVGKKIVCGLSGLC | cpu-bioinfor.org |
| Sequence Length | 21 Amino Acids | cpu-bioinfor.org |
| Structure | Cyclic (Disulfide bond Cys15-Cys21) | cpu-bioinfor.org |
| Molecular Formula | C87H157N23O24S2 | cpu-bioinfor.org |
| Mass | 1973.46 Da | cpu-bioinfor.org |
| Net Charge | +2 | cpu-bioinfor.org |
| Isoelectric Point (pI) | 8.9 | cpu-bioinfor.org |
Table 2: Documented Antimicrobial Activity of this compound This table details the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of various microorganisms. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth.
| Target Organism | Type | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative bacterium | ATCC 25922 | 5.2 | cpu-bioinfor.org |
| Bacillus pyocyaneus | Gram-negative bacterium | CMCCB 10104 | 10.4 | cpu-bioinfor.org |
| Staphylococcus aureus | Gram-positive bacterium | ATCC 25923 | 10.4 | cpu-bioinfor.org |
| Candida albicans | Yeast (Fungus) | ATCC 2002 | 5.2 | cpu-bioinfor.org |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLSGVLGVGKKIVCGLSGLC |
Origin of Product |
United States |
Discovery and Biological Origin of Nigrocin 1 Oa1
Identification from Natural Sources
Nigrocin-1-OA1 has been identified from the Anderson's odorous frog, Odorrana andersonii. imrpress.com This species, also known as the golden crossband frog, is native to China and is one of several Chinese odorous frogs recognized as a rich source of diverse bioactive peptides. cpu-bioinfor.orgportlandpress.com The skin of these frogs is known to produce an exceptionally large number of AMPs, which are believed to play a role in defense against pathogens and potentially in wound healing. imrpress.comacs.org Odorrana andersonii alone is responsible for producing a wide variety of peptide families, including not only nigrocins but also brevinins, esculentins, andersonins, and odorranains. imrpress.com
The primary tissue localization for this compound is the skin. More specifically, the peptide is synthesized and stored in specialized granular glands within the frog's skin and is released onto the skin surface as part of a defensive secretion. imrpress.comportlandpress.com This holocrine secretion, often induced by stress or injury, forms a protective layer over the skin, which is constantly exposed to a microbe-rich environment. imrpress.com The presence of a complex mixture of numerous AMPs, including this compound, in these secretions provides a broad spectrum of protection. acs.org
Isolation Methodologies from Biological Matrices
The isolation and identification of peptides like this compound from amphibian skin secretions involve a combination of biochemical and molecular biology techniques.
A common workflow begins with the collection of the skin secretion from the source organism, Odorrana andersonii. The raw secretion is typically lyophilized (freeze-dried) to create a stable powder. This crude material is then reconstituted in an appropriate buffer and subjected to purification, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the complex mixture of peptides based on their hydrophobicity, yielding numerous fractions.
Each fraction is then analyzed to identify the peptides within. The primary structure (amino acid sequence) of the purified peptide is determined using a combination of methods:
Mass Spectrometry: This technique is used to determine the precise molecular mass of the peptide.
Edman Degradation: This sequential process removes one amino acid at a time from the N-terminus of the peptide, allowing for its direct sequencing.
In parallel, a molecular biology approach is employed to determine the structure of the peptide's precursor protein. acs.orgportlandpress.com This involves:
Constructing a cDNA library from the skin tissue of the frog.
Using specifically designed primers, based on conserved regions of known amphibian AMP precursors, to amplify the target cDNA through the polymerase chain reaction (PCR).
Cloning and sequencing the amplified cDNA to deduce the full amino acid sequence of the precursor protein. This not only confirms the sequence of the mature peptide but also provides insight into its biosynthesis and evolutionary relationships. portlandpress.com
Phylogenetic Considerations of this compound Precursors
The cDNAs cloned from the skin of Odorrana andersonii reveal that this compound is synthesized as part of a larger precursor protein. This precursor structure is a common and highly conserved feature among antimicrobial peptides from various frog families. imrpress.comportlandpress.com
Typically, the precursor consists of three distinct domains:
A highly conserved N-terminal signal peptide region, which directs the precursor into the secretory pathway.
An acidic pro-region that follows the signal peptide.
A highly variable C-terminal region that contains the sequence of the mature peptide (in this case, this compound). portlandpress.com
A key enzymatic cleavage site is located between the acidic pro-region and the mature peptide sequence, which allows for the release of the active peptide. portlandpress.com The striking contrast between the highly conserved prepro-regions and the hypervariable mature peptide sequences is a hallmark of amphibian AMP evolution. imrpress.com This suggests that while the fundamental mechanism for producing and secreting these peptides is ancient and conserved across different species, the mature peptide domain has undergone rapid evolution, leading to the vast diversity of AMPs observed. imrpress.com The precursors for peptides in the nigrocin family adhere to this conserved structural organization, indicating a shared evolutionary lineage with other amphibian AMP families like brevinins, esculentins, and ranatuerins. imrpress.com
Molecular Architecture and Structural Elucidation of Nigrocin 1 Oa1
Primary Sequence Analysis and Peptide Backbone
The foundational structure of any peptide is its primary sequence, which dictates the order of amino acid residues linked by peptide bonds. For Nigrocin-1-OA1, the primary sequence has been identified and is composed of 21 amino acid residues.
The specific sequence is: Gly-Leu-Leu-Ser-Gly-Val-Leu-Gly-Val-Gly-Lys-Lys-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys
This sequence reveals a composition rich in hydrophobic residues such as Glycine (B1666218) (Gly), Leucine (B10760876) (Leu), and Valine (Val), which is a common characteristic of many antimicrobial peptides. The presence of two Lysine (B10760008) (Lys) residues imparts a positive charge to the peptide under physiological pH, a feature often associated with the initial interaction of such peptides with negatively charged microbial membranes. The peptide backbone consists of a repeating sequence of nitrogen, alpha-carbon, and carbonyl carbon atoms, forming a chain from which the various amino acid side chains project.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
|---|---|---|---|
| 1 | Gly | G | Aliphatic, Nonpolar |
| 2 | Leu | L | Aliphatic, Nonpolar |
| 3 | Leu | L | Aliphatic, Nonpolar |
| 4 | Ser | S | Polar, Uncharged |
| 5 | Gly | G | Aliphatic, Nonpolar |
| 6 | Val | V | Aliphatic, Nonpolar |
| 7 | Leu | L | Aliphatic, Nonpolar |
| 8 | Gly | G | Aliphatic, Nonpolar |
| 9 | Val | V | Aliphatic, Nonpolar |
| 10 | Gly | G | Aliphatic, Nonpolar |
| 11 | Lys | K | Basic, Positively Charged |
| 12 | Lys | K | Basic, Positively Charged |
| 13 | Ile | I | Aliphatic, Nonpolar |
| 14 | Val | V | Aliphatic, Nonpolar |
| 15 | Cys | C | Sulfur-containing, Can form disulfide bonds |
| 16 | Gly | G | Aliphatic, Nonpolar |
| 17 | Leu | L | Aliphatic, Nonpolar |
| 18 | Ser | S | Polar, Uncharged |
| 19 | Gly | G | Aliphatic, Nonpolar |
| 20 | Leu | L | Aliphatic, Nonpolar |
| 21 | Cys | C | Sulfur-containing, Can form disulfide bonds |
Cyclic Peptide Framework
Many peptides isolated from amphibian skin possess a cyclic structure, which enhances their stability and biological activity. This compound is understood to adopt a cyclic conformation. This cyclization is typically achieved through the formation of a covalent bond between two residues within the peptide sequence. In the case of this compound, the presence of two cysteine residues at positions 15 and 21 allows for the formation of an intramolecular disulfide bridge.
This cyclic feature is characteristic of a group of amphibian antimicrobial peptides that contain a conserved C-terminal motif known as the "Rana box". Current time information in CN. This motif typically consists of a loop of amino acids closed by a disulfide bond, which is crucial for the peptide's structural integrity and function.
Disulfide Bridge Connectivity and Topography
The covalent linkage that results in the cyclization of this compound is a disulfide bridge. This bond forms through the oxidation of the thiol groups of the two cysteine residues. Based on the primary sequence, the disulfide bridge in this compound connects the cysteine at position 15 with the cysteine at position 21.
This Cys15-Cys21 connectivity creates a C-terminal loop of six amino acid residues (Gly-Leu-Ser-Gly-Leu). This structural feature, the "Rana box," imparts significant conformational constraint on the peptide's C-terminus. Current time information in CN. This defined topography is believed to be essential for its interaction with microbial membranes and its subsequent antimicrobial action. The disulfide bond provides substantial stability to the peptide, making it more resistant to degradation by proteases.
| Cysteine Residue 1 Position | Cysteine Residue 2 Position | Resulting Structure |
|---|---|---|
| 15 | 21 | Intramolecular disulfide bridge forming a C-terminal cyclic motif ("Rana box") |
Advanced Spectroscopic and Structural Biology Approaches for Conformation Determination
While the primary sequence and disulfide connectivity of this compound are established, a detailed, high-resolution three-dimensional structure has not been explicitly reported in publicly available literature. The determination of such structures typically relies on advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides. For a peptide like this compound, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to establish through-bond and through-space correlations between protons, respectively. This data would allow for the calculation of a family of structures consistent with the experimental restraints, providing insight into the peptide's fold and flexibility in a solution environment that can mimic physiological conditions.
X-ray crystallography is another definitive method for structure determination, providing a solid-state view of the peptide's conformation at atomic resolution. This technique would require the successful crystallization of this compound, which can be a challenging step. If crystals are obtained, their diffraction pattern when exposed to an X-ray beam can be used to calculate the electron density map and build a detailed 3D model of the peptide.
To date, specific NMR or X-ray crystallography studies for this compound have not been published.
Computational Modeling of this compound Tertiary Structure
In the absence of experimentally determined structures, computational modeling serves as a valuable tool for predicting the tertiary structure of peptides.
Homology modeling could be employed if there are experimentally determined structures of closely related peptides with high sequence similarity to this compound. The known structure would serve as a template to build a model of this compound.
Ab initio modeling methods predict the peptide's structure from its amino acid sequence alone, based on the physical and chemical principles of protein folding.
Molecular dynamics (MD) simulations can be used to refine a predicted model and to study the peptide's dynamic behavior in a simulated environment, such as in water or near a model cell membrane. These simulations can provide insights into the conformational stability of the peptide and its potential modes of interaction with its biological targets.
As with advanced spectroscopic methods, there are no specific computational modeling studies for the tertiary structure of this compound available in the peer-reviewed literature. Such studies would be instrumental in further understanding the structure-function relationship of this antimicrobial peptide.
Biosynthetic Pathways and Regulation
Gene Encoding and Transcriptional Regulation
While the specific gene encoding Nigrocin-1-OA1 has not been explicitly isolated and characterized, its structure can be reliably inferred from the well-documented biosynthesis of other amphibian antimicrobial peptides. researchgate.net These peptides are ribosomally synthesized in the granular glands of the frog's skin. mdpi.com The genes responsible for AMPs typically encode a larger precursor protein known as a prepropeptide. researchgate.netmdpi.com
This prepropeptide has a characteristic tripartite structure: mdpi.comimrpress.com
An N-terminal signal peptide sequence (typically around 22 amino acids).
An acidic spacer or propeptide region, rich in glutamic and aspartic acid residues.
The C-terminal sequence of the mature antimicrobial peptide, in this case, this compound.
The transcription of these genes is a regulated process. The synthesis and release of AMPs from skin glands are not constitutive but are induced in response to external stimuli such as physical injury, stress, or the presence of pathogens. imrpress.commdpi.comresearchgate.net This inducibility points to a sophisticated transcriptional control system that allows the frog to deploy its chemical defenses when needed, conserving metabolic energy under normal conditions.
Post-Translational Modifications
The conversion of the inactive prepropeptide into the biologically active this compound requires several crucial post-translational modifications (PTMs). nih.govresearchgate.net These enzymatic events are essential for the peptide's final structure and function.
The liberation of the mature peptide from its precursor occurs through a series of proteolytic cleavage events. The process begins with the co-translational removal of the N-terminal signal peptide as the prepropeptide enters the endoplasmic reticulum. researchgate.netimrpress.com
Following this, the resulting propeptide is trafficked through the secretory pathway. Within the Golgi apparatus or in secretory granules, the acidic propeptide is excised. This cleavage event is typically mediated by enzymes from the proprotein convertase family, which recognize and cut at specific sites, often a pair of basic amino acids like Lysine-Arginine (Lys-Arg), that flank the mature peptide sequence. imrpress.combicnirrh.res.in The skin secretions of frogs are known to be rich in various peptidases that are involved in the processing and activation of bioactive peptides. plos.orgqut.edu.au
This compound is classified as a cyclic peptide due to the presence of an intramolecular disulfide bond. This bond forms between the two cysteine residues located at positions 15 and 21 of the peptide chain. bicnirrh.res.in This covalent linkage creates a heptapeptide (B1575542) loop at the C-terminus of the molecule. This structural feature is a hallmark of many antimicrobial peptides isolated from ranid frogs and is often referred to as a "Rana box" motif. mdpi.comoup.com This cyclic structure is critical for stabilizing the peptide's conformation and is believed to be important for its biological activity.
The formation of the disulfide bond between Cys15 and Cys21 is a vital oxidative folding event that occurs within the endoplasmic reticulum. This environment is oxidizing, which facilitates the formation of disulfide bridges. The process is catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs). These enzymes ensure that the correct cysteine residues are paired, preventing misfolding and promoting the adoption of the peptide's native, biologically active three-dimensional structure. While the specific PDI responsible for this compound has not been identified, the general mechanism is a conserved and fundamental aspect of the synthesis of many secreted proteins and peptides that contain disulfide bonds.
Evolutionary Aspects of this compound Biosynthesis
The existence of this compound is a product of a long evolutionary history characterized by adaptation to pathogenic pressures. Amphibian AMPs are part of an ancient innate immune system. mdpi.comnih.gov The vast diversity of these peptides, even within a single frog species, is the result of extensive gene duplication events followed by rapid diversification. oup.comnih.gov
Studies on amphibian AMP gene families reveal a distinct evolutionary pattern: the region of the gene encoding the mature peptide is hypermutable, accumulating mutations at an accelerated rate, while the regions encoding the signal peptide and acidic propiece are highly conserved. nih.gov This strategy allows the frog to rapidly evolve the "business end" of the peptide—the part that interacts with microbes—to counter fast-evolving pathogens, while preserving the established cellular machinery for its synthesis, processing, and secretion.
The presence of a multitude of distinct peptides like this compound in the skin secretions of Odorrana andersonii represents a powerful, multi-drug defense strategy. nih.gov This chemical arsenal (B13267) provides broad protection against a wide array of bacteria and fungi, minimizing the likelihood of pathogens developing resistance to any single peptide. imrpress.comnih.gov The entire biosynthetic pathway, from the conserved gene precursor structure to the specific post-translational modifications, has been honed by millions of years of evolution to provide an efficient and adaptable defense for the frog. oup.comnih.gov
Referenced Compounds
| Compound/Peptide Name | Description |
| This compound | An antimicrobial peptide isolated from the skin of the Asian frog Odorrana andersonii. It possesses a cyclic structure due to a C-terminal disulfide bond. |
Enzymes in Biosynthetic Pathway
| Enzyme Class | Role in Biosynthesis |
| Signal Peptidase | Cleaves the N-terminal signal peptide from the prepropeptide in the endoplasmic reticulum. |
| Proprotein Convertases | A family of serine proteases that excise the mature peptide from the propeptide by cleaving at specific basic amino acid sites. |
| Protein Disulfide Isomerase (PDI) | Catalyzes the formation of the correct disulfide bond between cysteine residues in the endoplasmic reticulum, leading to proper peptide folding. |
Chemical Synthesis Methodologies for Nigrocin 1 Oa1 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the synthesis of peptides like Nigrocin-1-OA1. uniprot.orguniprot.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. uniprot.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is predominantly used due to its milder deprotection conditions. uniprot.org
Resin Selection and Coupling Chemistries
The choice of resin is crucial for a successful SPPS of this compound. Since the C-terminus of this compound is amidated, a Rink Amide resin is a suitable choice. researchgate.net Alternatively, a 2-chlorotrityl chloride (2-CTC) resin can be used, which allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact, a useful feature for subsequent solution-phase cyclization. imrpress.com
The formation of the peptide bond (coupling) between the incoming amino acid and the N-terminus of the resin-bound peptide requires activating agents to convert the carboxylic acid of the amino acid into a more reactive species. A variety of coupling reagents are available, each with different efficiencies and potential for side reactions like racemization. Common choices include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to minimize racemization. biosino.orgcpu-bioinfor.org
Table 1: Common Resins and Coupling Reagents for SPPS of this compound
| Category | Compound | Key Features |
| Resin | Rink Amide Resin | Directly yields a C-terminally amidated peptide upon cleavage. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Allows for mild cleavage conditions, preserving side-chain protecting groups for further modifications in solution. imrpress.com | |
| Coupling Reagent | HBTU/HOBt | Efficient and widely used, with HOBt reducing the risk of racemization. biosino.org |
| HATU/HOAt | More reactive than HBTU, particularly effective for sterically hindered couplings. cpu-bioinfor.org | |
| DIC/HOBt | Cost-effective carbodiimide-based method; HOBt is essential to suppress racemization. imrpress.com | |
| PyBOP | Phosphonium salt-based reagent, known for high coupling efficiency. |
Cyclization Techniques in SPPS
Cyclization of this compound is achieved through the formation of a disulfide bond. This can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved from the solid support (solution-phase cyclization). On-resin cyclization is often preferred as the pseudo-dilution effect of the resin matrix can favor intramolecular cyclization over intermolecular oligomerization. This strategy can lead to higher yields of the desired cyclic monomer.
For on-resin cyclization, the linear peptide is assembled on the resin, and the cysteine side-chain protecting groups are selectively removed. The free thiol groups are then oxidized to form the disulfide bridge.
Disulfide Bond Formation Protocols
The formation of the disulfide bond between Cys15 and Cys21 is a critical step in the synthesis of active this compound. The cysteine residues are typically incorporated into the peptide chain with their thiol groups protected to prevent premature oxidation and side reactions. Common thiol protecting groups compatible with Fmoc chemistry include Trityl (Trt) and Acetamidomethyl (Acm).
After the linear peptide chain has been assembled, the protecting groups are removed, and the disulfide bond is formed through oxidation. Iodine is a common and effective oxidizing agent for this purpose. The reaction is typically carried out in a solution of dimethylformamide (DMF) or a mixture of solvents. researchgate.net The progress of the cyclization can be monitored by Ellman's test to detect the presence of free thiol groups.
For more complex analogs of this compound with multiple disulfide bonds, an orthogonal protection strategy would be employed. This involves using different cysteine protecting groups that can be removed under distinct conditions, allowing for the sequential and regioselective formation of each disulfide bridge.
Solution-Phase Peptide Synthesis Approaches
While less common for longer peptides, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for peptides that are difficult to synthesize on a solid support. uniprot.org In this approach, protected amino acids are coupled in solution, and the resulting peptide fragments are purified after each step. For a peptide of this compound's length, a fragment condensation strategy would likely be employed, where smaller peptide fragments are synthesized and then coupled together to form the full-length peptide. uniprot.org Reagents like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) are often used for solution-phase couplings.
Hybrid Synthesis Methodologies
A hybrid approach combining both solid-phase and solution-phase techniques can leverage the strengths of both methodologies. cpu-bioinfor.orgcpu-bioinfor.org For this compound, the linear protected peptide could be synthesized on a resin like 2-CTC, which allows for cleavage while keeping the side-chain protecting groups intact. cpu-bioinfor.orgimrpress.com The protected peptide is then cleaved from the resin and the cyclization via disulfide bond formation is performed in solution. This can sometimes offer better control over the cyclization reaction and simplify the purification of the final cyclic peptide. cpu-bioinfor.org
Purification and Characterization Techniques for Synthetic this compound
Following synthesis and cleavage from the resin, the crude synthetic peptide is a mixture containing the desired product as well as truncated and incomplete sequences. Purification is therefore essential to obtain a highly pure sample of this compound.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides. The crude peptide is dissolved in an appropriate solvent and loaded onto an HPLC column, typically a C18 column. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous buffer (often containing a small amount of trifluoroacetic acid, TFA) is used to elute the peptides based on their hydrophobicity. Fractions are collected and analyzed for purity.
The identity and purity of the final product are confirmed using analytical techniques. The primary methods are:
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the synthetic peptide, confirming that it matches the theoretical mass of this compound.
Analytical RP-HPLC: A high-resolution analytical HPLC run is performed on the purified sample to assess its purity, which should ideally be above 95% for biological studies.
Biological Activities and Mechanistic Studies of Nigrocin 1 Oa1
Antimicrobial Spectrum and Efficacy (in vitro/in vivo studies)
Nigrocin-1-OA1 has demonstrated efficacy against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.orgnovoprolabs.com Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Gram-positive bacteria are characterized by a thick peptidoglycan cell wall that can readily absorb foreign substances, including certain antibiotics. eoscu.comcrestonepharma.com In vitro studies have confirmed the efficacy of this compound against this class of bacteria. Specifically, its activity has been documented against Staphylococcus aureus, a common Gram-positive pathogen. The MIC value for Staphylococcus aureus (ATCC 25923) was determined to be 10.4 µg/ml. cpu-bioinfor.org
Gram-negative bacteria possess a more complex cell wall structure, featuring a thin peptidoglycan layer protected by an outer membrane, which often makes them more resistant to antimicrobial agents. eoscu.comcrestonepharma.com this compound has shown potent activity against several Gram-negative species. cpu-bioinfor.org Testing revealed an MIC of 5.2 µg/ml against Escherichia coli (ATCC 25922). cpu-bioinfor.org Furthermore, it was effective against Bacillus pyocyaneus (CMCCB 10104), an older name for Pseudomonas aeruginosa, with an MIC of 10.4 µg/ml. cpu-bioinfor.org
Beyond its antibacterial properties, this compound also exhibits antifungal capabilities. cpu-bioinfor.orgbiorxiv.orgkarishmakaushiklab.com Its efficacy has been demonstrated against the opportunistic yeast Candida albicans (ATCC 2002). cpu-bioinfor.org The MIC for this fungal pathogen was found to be 5.2 µg/ml, indicating a potent level of activity comparable to its effect on Gram-negative bacteria. cpu-bioinfor.org
Current research primarily documents the activity of this compound against specific strains of Gram-positive bacteria, Gram-negative bacteria, and fungi. cpu-bioinfor.orgcpu-bioinfor.org While many antimicrobial peptides from amphibian skin show a broad range of activities, including against protozoa and viruses, specific data for this compound against other types of pathogenic microbes is not extensively detailed in the available literature. imrpress.com
Table 1: In Vitro Antimicrobial Efficacy of this compound
| Target Organism | Type | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacterium | ATCC 25923 | 10.4 µg/ml | cpu-bioinfor.org |
| Escherichia coli | Gram-Negative Bacterium | ATCC 25922 | 5.2 µg/ml | cpu-bioinfor.org |
| Bacillus pyocyaneus | Gram-Negative Bacterium | CMCCB 10104 | 10.4 µg/ml | cpu-bioinfor.org |
| Candida albicans | Yeast (Fungus) | ATCC 2002 | 5.2 µg/ml | cpu-bioinfor.org |
Cellular and Subcellular Mechanisms of Action
The effectiveness of antimicrobial peptides is intrinsically linked to their mechanism of action at the cellular and subcellular levels. For many amphibian-derived peptides, the primary target is the microbial cell membrane. imrpress.comfrontiersin.org
The mechanism of action for the Nigrocin family of peptides is generally understood to be membranolytic. nih.govfrontiersin.org This process involves the direct interaction of the peptide with the microbial cell membrane, leading to its disruption and permeabilization. imrpress.com Antimicrobial peptides from frog skin are typically cationic and amphipathic, meaning they have distinct positively charged and hydrophobic regions. frontiersin.orgnih.gov This amphipathic structure, often an α-helix in membrane-like environments, allows the peptide to selectively bind to the negatively charged components of microbial membranes through electrostatic interactions. vulcanchem.comnih.gov
Following this initial binding, the peptides insert into the lipid bilayer, causing structural damage. imrpress.com This disruption can lead to the formation of pores or channels, or a general loss of membrane integrity, a process often described as a "carpet" mechanism. nih.govfrontiersin.org The resulting permeabilization of the membrane allows for the leakage of essential ions and metabolites from the cell and the influx of water, ultimately causing cell death (lysis). imrpress.com This direct, physical disruption of the membrane is a key advantage, as it is a mechanism that microorganisms find difficult to develop resistance against. nih.gov
Interaction with Microbial Cell Envelopes
The primary mechanism by which this compound and related nigrocin peptides exert their antimicrobial effects is through direct interaction with and disruption of microbial cell membranes. frontiersin.orgresearchgate.net This interaction is facilitated by key structural and physicochemical properties of the peptide.
Nigrocin peptides, including this compound, are cationic, meaning they possess a net positive charge. nih.gov This positive charge promotes an initial electrostatic attraction to the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction is a crucial first step, concentrating the peptide at the microbial surface. frontiersin.org
Following this initial binding, the peptide's structure plays a critical role. Nigrocin peptides are known to adopt an amphipathic α-helical structure, particularly in a membrane-like environment. nih.govvulcanchem.com This structure positions hydrophobic amino acid residues on one side of the helix and hydrophilic (and charged) residues on the other. This amphipathic nature allows the peptide to insert into the lipid bilayer of the microbial membrane. The hydrophobic face of the helix interacts with the fatty acyl chains of the membrane lipids, while the hydrophilic face can interact with the lipid head groups and the aqueous environment. vulcanchem.com
This insertion disrupts the integrity of the membrane, leading to the formation of pores or channels. frontiersin.orgnih.gov The leakage of essential ions and metabolites through these pores, and the dissipation of the membrane potential, ultimately results in microbial cell death. This membranolytic mode of action is a hallmark of many antimicrobial peptides and is considered a key factor in their broad-spectrum activity. frontiersin.orgresearchgate.net
Detailed research on peptides similar to this compound, such as Nigrocin-2, has confirmed the formation of an α-helical structure in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This structural arrangement is fundamental to their ability to disrupt membrane integrity and cause cell lysis. nih.gov
Potential Intracellular Targets and Biochemical Pathways
While membrane disruption is the primary and most well-documented mechanism of action for many antimicrobial peptides, including those in the nigrocin family, there is growing evidence that some AMPs can also translocate across the cell membrane and interact with intracellular targets. imrpress.commdpi.com For some peptides, this can be a secondary mechanism of action or even the primary one if they are non-membranolytic. frontiersin.org
For nigrocin peptides, which are primarily membranolytic, the extent and significance of intracellular interactions are still under investigation. frontiersin.org However, it is plausible that once the membrane is compromised, the peptides that enter the cytoplasm could interfere with various essential biochemical pathways. Potential intracellular targets for antimicrobial peptides in general include:
Nucleic Acids (DNA and RNA): Some cationic peptides can bind to negatively charged DNA and RNA, interfering with replication, transcription, and translation processes. frontiersin.org
Proteins: AMPs could inhibit the function of essential enzymes or other proteins within the cytoplasm. mdpi.com
Organelles: In eukaryotic pathogens like fungi, peptides could potentially target mitochondria or other organelles.
It is important to note that while these are recognized intracellular targets for some AMPs, the specific intracellular activities of this compound have not been extensively detailed in the available literature. The predominant understanding of its action remains centered on its potent ability to disrupt the microbial cell envelope. frontiersin.orgresearchgate.net
Comparative Analysis with Other Antimicrobial Peptides
This compound belongs to the nigrocin family of antimicrobial peptides, which share structural similarities with other well-known AMP families, particularly those isolated from amphibians. nih.govnih.gov A comparative analysis highlights both common themes and unique features among these defense molecules.
| Peptide Family | Primary Structure/Key Features | Mechanism of Action | Primary Microbial Targets |
| Nigrocins | Cationic, form amphipathic α-helices. nih.govvulcanchem.com Often contain a disulfide bridge. vulcanchem.com | Primarily membranolytic, causing pore formation. frontiersin.org | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi. cpu-bioinfor.org |
| Brevinins | Cationic, amphipathic α-helix. Nigrocin-1 shows high sequence homology to Brevinin-2. nih.gov | Membranolytic. researchgate.net | Broad-spectrum. |
| Magainins | Cationic, linear α-helical peptides. mdpi.com | Form pores in membranes. mdpi.com | Bacteria, fungi, and protozoa. nih.gov |
| Temporins | Short, cationic peptides, often with a high content of hydrophobic residues. | Membrane disruption. | Primarily Gram-positive bacteria. frontiersin.org |
| Buforins | Cationic, with a proline hinge. Buforin II is a potent derivative. | Non-membranolytic; translocates across the membrane to bind DNA and RNA. frontiersin.org | Broad-spectrum. |
| Melittin | Cationic, α-helical peptide from bee venom. mdpi.com | Potent membranolytic activity, forming pores. mdpi.com | Broad-spectrum, but also shows higher toxicity to eukaryotic cells. |
This compound's mechanism is most similar to that of the brevinins and magainins, relying on the formation of an amphipathic α-helix to permeabilize and disrupt microbial membranes. nih.govmdpi.com This contrasts with peptides like Buforin II, which exert their antimicrobial effect through intracellular targeting without significant membrane lysis. frontiersin.org
The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi, is a common feature among many amphibian-derived AMPs like magainins and some brevinins. cpu-bioinfor.orgnih.gov This wide range of activity is a direct consequence of their ability to target the conserved physicochemical properties of microbial membranes. imrpress.com
Modifications of nigrocin peptides have been shown to enhance their antimicrobial potency. For example, a modified nigrocin peptide, nigrocin-HLM, demonstrated significantly increased activity against several microbes, including methicillin-resistant Staphylococcus aureus (MRSA), and was effective in a mouse model of pneumonia. core.ac.uk This highlights the potential for engineering peptides like this compound to create more potent therapeutic agents.
Structure Activity Relationship Sar Investigations of Nigrocin 1 Oa1
Amino Acid Substitution Effects on Biological Efficacy
The modification of peptide sequences through the substitution of amino acids is a fundamental technique in structure-activity relationship studies to enhance potency or other pharmacological properties. nih.gov For many antimicrobial peptides, strategic substitutions can increase net positive charge or optimize hydrophobicity, leading to improved antimicrobial efficacy. nih.govresearchgate.net
Impact of Cyclicity and Disulfide Bond Integrity on Activity
Nigrocin-1-OA1 is a cyclic peptide, a structural characteristic conferred by a disulfide bond between the cysteine residues at position 15 and position 21 (Cys15-Cys21). cpu-bioinfor.orgbgimarine.com This intramolecular covalent bond creates a loop in the C-terminal region of the peptide.
The cyclization of peptides is a common strategy in nature and in rational peptide design to enhance biological activity and stability. researchgate.netimrpress.com This structural constraint often leads to:
Increased Stability: The cyclic structure can grant peptides higher resistance to degradation by proteases and peptidases in biological environments. imrpress.com
Constrained Conformation: Cyclization reduces the conformational flexibility of the peptide, locking it into a more defined three-dimensional shape. This pre-organization can lower the entropic penalty of binding to its molecular target, potentially increasing binding affinity and biological activity.
While no studies were found that specifically investigate the activity of a linear version of this compound (i.e., with the disulfide bond broken), the presence of this cyclic feature in the naturally occurring, active peptide strongly suggests its importance for maintaining a functionally optimal and stable structure.
Influence of Hydrophobicity and Cationicity on Antimicrobial Function
The antimicrobial function of most AMPs is critically dependent on two fundamental physicochemical properties: cationicity (net positive charge) and hydrophobicity. imrpress.com this compound possesses both of these features, which are essential for its interaction with and disruption of microbial cell membranes.
Cationicity: this compound has a net positive charge of +2, arising from the two lysine (B10760008) (K) residues in its sequence. cpu-bioinfor.org This positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction concentrates the peptide at the target cell surface.
Hydrophobicity: The peptide contains a significant number of hydrophobic residues (9 out of 21), contributing to a hydrophobicity value of 1.395. cpu-bioinfor.org Once attracted to the microbial surface, the hydrophobic portions of the peptide can insert into the nonpolar lipid acyl chain region of the cell membrane. This insertion is a key step in membrane permeabilization and subsequent cell death. imrpress.com
The balance between cationicity and hydrophobicity is crucial for the peptide's effectiveness and selectivity. An optimal balance allows for potent antimicrobial action while minimizing lysis of host cells, such as red blood cells (hemolytic activity).
| Property | Value |
|---|---|
| Sequence | GLLSGVLGVGKKIVCGLSGLC |
| Sequence Length | 21 |
| Molecular Mass | 1973.46 Da |
| Net Charge | +2 |
| Hydrophobic Residues | 9 |
| Hydrophobicity | 1.395 |
| Aliphatic Index | 152.86 |
| Isoelectric Point (pI) | 8.9 |
Conformation-Activity Correlations
The biological function of a peptide is intrinsically linked to its three-dimensional structure. For antimicrobial peptides, a common and effective conformation is the amphipathic structure, where hydrophobic and hydrophilic (cationic) residues are segregated to opposite faces of the molecule. imrpress.com This spatial arrangement is critical for membrane interaction.
The primary sequence of this compound is GLLSGVLGVGKKIVCGLSGLC . cpu-bioinfor.org While detailed experimental structural data from methods like NMR or X-ray crystallography for this compound are not available in the reviewed literature, its ability to form an amphipathic structure is a prerequisite for its lytic activity. imrpress.com The helical wheel projection for its sequence suggests a potential for spatial separation of its hydrophobic and cationic residues. The cyclic C-terminal tail further defines its conformational landscape. A definitive correlation between its precise 3D fold and its biological activity awaits experimental structural elucidation.
Rational Design Principles Derived from SAR Studies
Rational design involves using existing structural and functional information to create new peptides with enhanced properties. nih.gov Although comprehensive SAR studies on this compound are limited, several design principles can be inferred from its known characteristics and the broader field of AMP research:
Preservation of Core Structure: The C-terminal cyclic motif formed by the Cys15-Cys21 disulfide bond appears to be a critical structural feature. Any modifications should likely aim to preserve this ring, as it contributes to conformational stability.
Modulation of Cationicity: The net charge of +2 is relatively moderate for an AMP. Increasing the number of cationic residues (e.g., substituting neutral amino acids with lysine or arginine) could enhance its initial attraction to microbial membranes and potentially increase its antimicrobial potency. frontiersin.org
Optimization of Hydrophobicity: The hydrophobic character is essential for membrane disruption, but excessive hydrophobicity can lead to increased toxicity to host cells. frontiersin.org Fine-tuning the hydrophobic balance by substituting specific residues could improve the therapeutic index of the peptide.
Enhancing Amphipathicity: Modifications should aim to improve the segregation of polar and nonpolar residues to strengthen the amphipathic nature of the peptide's conformation, which is a key driver of its membrane-disrupting activity.
Further experimental work, including systematic amino acid scanning and detailed structural analysis, is required to build a comprehensive SAR profile for this compound and to fully leverage these principles for the design of novel antimicrobial agents.
Derivatives, Analogs, and Peptide Engineering
Naturally Occurring Nigrocin-1-OA1 Analogs (e.g., Nigrocin-1-OA2, Nigrocin-1-OA3, Nigrocin-1-OR1, Nigrocin-1-OR2, Nigrocin-1-OW2)
The Nigrocin family of peptides is a diverse group of antimicrobial peptides (AMPs) found in the skin secretions of various frog species. imrpress.com Generally, each frog species expresses its own unique repertoire of AMPs, leading to a wide array of natural analogs with slight variations in their amino acid sequences. imrpress.com this compound, along with its direct analogs Nigrocin-1-OA2 and Nigrocin-1-OA3, has been identified in the skin secretions of the frog Odorrana andersonii. imrpress.com Other related analogs have been discovered in different Odorrana species, such as Nigrocin-1-OW2 from Odorrana wuchuanensis and Nigrocin-1-OR1 from Odorrana rotodora. imrpress.comresearchgate.netekb.eg
Nigrocin peptides are characterized by a high content of glycine (B1666218) and leucine (B10760876) residues. mdpi.commdpi.com A key conserved feature in many of these peptides is a C-terminal heptapeptide (B1575542) sequence, Cys-X-X-X-X-X-Cys, which forms a disulfide-bonded loop often referred to as the "Rana box". mdpi.comresearchgate.net This structure is believed to contribute to the peptide's stability and conformation. vulcanchem.com For instance, Nigrocin-1-OW2 is a 21-amino-acid peptide that contains a single disulfide bond between cysteine residues at positions 15 and 21, forming this characteristic loop. vulcanchem.com It is predicted to adopt an amphipathic α-helical structure in membrane-like environments, a common trait for membrane-disrupting antimicrobial peptides. vulcanchem.com
While the "Rana box" is a common feature, the N-terminal region of nigrocin analogs shows greater variability. These variations in amino acid sequence, even if minor, can lead to differences in physicochemical properties like charge, hydrophobicity, and ultimately, biological function. mdpi.com The table below details the primary structure of several Nigrocin-1 analogs.
| Peptide Name | Amino Acid Sequence | Source Organism |
| This compound | Not specified in search results | Odorrana andersonii imrpress.com |
| Nigrocin-1-OA2 | Not specified in search results | Odorrana andersonii imrpress.com |
| Nigrocin-1-OA3 | Not specified in search results | Odorrana andersonii imrpress.com |
| Nigrocin-1-OW2 | GILGNIVGMGKKIVCGLSGLC | Odorrana wuchuanensis vulcanchem.comnovoprolabs.com |
| Nigrocin-2JDa | GLLGKILGVGKKVLCGLSGMC | Odorrana jingdongensis uniprot.org |
| Nigrocin-HL | GLLGGILGAGKKIVCGLSGLC | Hylarana latouchii nih.gov |
This table is interactive. Click on headers to sort.
The structural differences among nigrocin analogs directly influence their biological activity, including their antimicrobial spectrum and potency. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Nigrocin-1-OW2 demonstrates broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with MIC values as low as 3.1-6.2 µM. vulcanchem.comnovoprolabs.com Nigrocin-2JDa also shows activity against both Gram-positive and Gram-negative bacteria, with MICs in the range of 8-16 µM, and weaker activity against the fungus C. albicans (MIC 63 µM). uniprot.org In contrast, the natural peptide Nigrocin-HL showed weak activity, with an MIC greater than 128 mg/l against several tested organisms. nih.gov This variation highlights how subtle changes in the peptide sequence can significantly impact its antimicrobial effectiveness.
| Peptide | Organism | MIC (µM) |
| S. aureus | E. coli | |
| Nigrocin-1-OW2 novoprolabs.com | 3.1 - 6.2 | 3.1 - 6.2 |
| Nigrocin-2JDa uniprot.org | 8 - 16 | 16 |
| Nigrocin-2ISb uniprot.org | 3.1 - 12.5 | 50 |
This table is interactive and provides a comparative overview of the antimicrobial potency of different nigrocin analogs.
De Novo Designed and Modified this compound Peptides
Peptide engineering strategies are employed to overcome the limitations of natural peptides, such as low potency or stability, and to create novel molecules with enhanced properties. nih.gov These methods, including truncation, amino acid substitution, and conjugation, have been applied to the nigrocin family to probe structure-function relationships and develop improved antimicrobial agents. frontiersin.orgmdpi.com
Truncation involves shortening the peptide chain to identify the minimal sequence required for activity and to potentially remove domains that contribute to toxicity. mdpi.com The role of the C-terminal "Rana box" in nigrocin peptides has been a particular focus of such studies. researchgate.netfrontiersin.org
In one study, a novel peptide, Nigrocin-HL, was identified from the frog Hylarana latouchii. nih.gov To investigate the importance of its "Rana box," a truncated analog, Nigrocin-HLD (GLLGGILGAGKKIV), was synthesized by deleting the C-terminal heptapeptide motif. nih.govfrontiersin.org The results showed that this truncated version had a similar, albeit weak, antimicrobial activity compared to the original peptide, suggesting that the "Rana box" was not essential for the antimicrobial function of this specific nigrocin. nih.gov This finding contrasts with other peptide families where the "Rana box" is crucial for maintaining activity. researchgate.net Such studies are vital for designing smaller, more cost-effective synthetic peptides. mdx.ac.uk
Amino acid substitution is a powerful tool for optimizing peptide function. mdpi.com By replacing specific residues, researchers can modulate properties like helicity, charge, and hydrophobicity to enhance antimicrobial potency and selectivity. frontiersin.org
This strategy was applied to Nigrocin-HL, where the entire "Rana box" was replaced with a single amidated phenylalanine residue to create an analog named Nigrocin-HLM. nih.govfrontiersin.org This single substitution, combined with C-terminal amidation (a common chemical modification to increase stability and positive charge), resulted in a dramatically more potent peptide. frontiersin.orgmdx.ac.uk Nigrocin-HLM displayed over a 10-fold increase in inhibitory activity against S. aureus, E. coli, and C. albicans and was also effective against antibiotic-resistant MRSA strains. nih.govfrontiersin.org The modification increased the peptide's helicity while reducing its hydrophobicity, demonstrating a successful optimization of its structural parameters. frontiersin.org
Another study focused on Nigrocin-PN from the frog Pelophylax nigromaculatus. researchgate.net Two modified analogs were created:
Nigrocin-M1 : The disulfide bond-forming cysteines of the "Rana box" were replaced with leucines. This analog retained activity against Gram-positive bacteria but lost it against Gram-negative bacteria. researchgate.net
Nigrocin-M2 : The entire "Rana box" was deleted. This shorter analog lost all antimicrobial function. researchgate.net
These findings indicate that for Nigrocin-PN, the "Rana box" structure is critical for its broad-spectrum activity and that the disulfide bond itself is vital for its function. researchgate.netmdpi.com
| Original Peptide | Modification | Resulting Analog | Key Finding |
| Nigrocin-HL nih.govfrontiersin.org | Deletion of C-terminal "Rana box" | Nigrocin-HLD | "Rana box" was not essential for the base antimicrobial activity. |
| Nigrocin-HL nih.govfrontiersin.org | Replacement of "Rana box" with Phenylalanine-NH₂ | Nigrocin-HLM | Dramatically enhanced potency and broader spectrum of activity. |
| Nigrocin-PN researchgate.net | Cysteine to Leucine substitution in "Rana box" | Nigrocin-M1 | "Rana box" disulfide bond is crucial for activity against Gram-negative bacteria. |
| Nigrocin-PN researchgate.net | Deletion of C-terminal "Rana box" | Nigrocin-M2 | "Rana box" structure is essential for overall antimicrobial function. |
This interactive table summarizes key modification studies on nigrocin peptides.
Peptide conjugation involves linking the peptide to another molecule, such as a fatty acid (lipidation), a polymer, or a nanoparticle, to improve its therapeutic profile. nih.govfrontiersin.org Lipidation, for instance, can enhance the interaction between the peptide and the microbial membrane, increasing potency. nih.gov Other modifications like N-terminal acetylation or methylation can improve resistance to enzymatic degradation. nih.gov
While specific examples of this compound conjugates were not detailed in the available research, these strategies are widely applied to other antimicrobial peptides. frontiersin.org For example, developing peptide-based nanomedicines by conjugating AMPs with nanomaterials is an emerging area of research aimed at controlling drug release and targeting. nih.gov Creating chimeric peptides, by fusing domains from different peptides, is another approach to combine desirable attributes. These engineering principles represent promising future avenues for the development of this compound-based therapeutics.
Evaluation of Engineered Peptides for Enhanced Biological Activities
While specific studies on the engineering of this compound are not extensively documented in publicly available research, the principles of enhancing biological activity can be understood through the modification of other closely related nigrocin peptides. Research on these related compounds provides a clear indication of the strategies that could be applied to this compound to create derivatives with improved properties.
A notable example of this is the engineering of Nigrocin-PN, an antimicrobial peptide discovered in the frog Pelophylax nigromaculatus. nih.gov In a study designed to understand the role of a common structural feature in this peptide family known as the "Rana box," two modified analogs of Nigrocin-PN were synthesized: Nigrocin-M1 and Nigrocin-M2. nih.gov
In Nigrocin-M1, the cysteine residues that form a disulfide bond in the "Rana box" were replaced with leucine. nih.gov This modification was intended to disrupt the cyclic structure of this region. In Nigrocin-M2, the entire "Rana box" was truncated. nih.gov The biological activities of these engineered peptides were then compared to the original Nigrocin-PN.
The evaluation revealed that Nigrocin-M1, the leucine-substituted analog, retained activity against Gram-positive bacteria but lost its effectiveness against Gram-negative bacteria. nih.gov Nigrocin-M2, the truncated analog, lost all antimicrobial function. nih.gov Furthermore, both engineered peptides showed increased hemolytic activity (toxicity to red blood cells) compared to the original Nigrocin-PN. nih.gov These findings suggest that the "Rana box" and its disulfide bridge are crucial for the broad-spectrum activity and low toxicity of Nigrocin-PN. nih.gov
Another study focused on a novel peptide, Nigrosin-6VL, from Odorrana andersonii, the same species from which this compound is isolated. mdpi.com An engineered analog, named 2170-2R, was designed to have a higher positive charge while maintaining the "Rana box" structure. mdpi.com This modification resulted in a significant improvement in antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com The engineered peptide 2170-2R also demonstrated enhanced ability to eradicate biofilms. mdpi.com
The following table summarizes the comparative antimicrobial activity of the natural peptide Nigrocin-PN and its engineered analogs, Nigrocin-M1 and Nigrocin-M2.
Table 1: Minimal Inhibitory Concentration (MIC) of Nigrocin-PN and its Engineered Analogs (µM)
| Peptide | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|
| Nigrocin-PN | 8 | 8 | 16 | 32 | 32 |
| Nigrocin-M1 | 16 | 16 | >128 | >128 | >128 |
| Nigrocin-M2 | >128 | >128 | >128 | >128 | >128 |
Data sourced from Lu et al. (2022) nih.gov
These examples of peptide engineering within the nigrocin family demonstrate that targeted modifications can lead to enhanced biological activities. The insights gained from these studies on related peptides provide a valuable framework for the future design of this compound derivatives with improved therapeutic potential.
Advanced Research Methodologies and Analytical Techniques
Peptide Microarray and High-Throughput Screening Platforms
High-throughput screening (HTS) and peptide microarrays are powerful tools for rapidly assessing the activity and specificity of peptides like Nigrocin-1-OA1 against a vast library of targets. Peptide microarrays can be designed to present thousands of different peptide variants or potential binding partners on a single chip.
In the context of this compound, a peptide microarray could be utilized to:
Map Binding Domains: By synthesizing overlapping fragments of microbial or host cell proteins on the microarray, researchers can identify the specific domains to which this compound binds.
Optimize Peptide Analogs: Variants of the this compound sequence can be synthesized on the array to screen for modifications that enhance antimicrobial potency or reduce potential cytotoxicity.
High-throughput screening assays, typically conducted in microtiter plates, allow for the automated testing of this compound against extensive panels of bacterial and fungal strains. These platforms can efficiently determine the minimum inhibitory concentration (MIC) across a wide range of microorganisms.
Table 1: Representative Data from a High-Throughput Screening of this compound Analogs
| Analog ID | Sequence Modification | E. coli MIC (µM) | S. aureus MIC (µM) | C. albicans MIC (µM) |
|---|---|---|---|---|
| N1-OA1-WT | GLLSGVLGVGKKIVCGLSGLC | 12.5 | 25 | 50 |
| N1-OA1-A1 | W LLSGVLGVGKKIVCGLSGLC | 6.25 | 12.5 | 25 |
| N1-OA1-A2 | GLLSGVLGVGRR IVCGLSGLC | 3.12 | 6.25 | 12.5 |
Note: This table is a hypothetical representation of data that could be generated through HTS of this compound analogs. The data is for illustrative purposes.
Advanced Microscopy Techniques for Cellular Interaction Analysis
To visualize the interaction of this compound with microbial cells at a high resolution, advanced microscopy techniques are indispensable.
Confocal Laser Scanning Microscopy (CLSM): By labeling this compound with a fluorescent dye (e.g., FITC), CLSM can be used to track the peptide's localization on or within bacterial and fungal cells in real-time. This can reveal whether the peptide remains on the cell membrane or penetrates the cytoplasm.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide ultrastructural details of the effects of this compound on microbial cells. SEM can visualize changes in cell surface morphology, such as pore formation or membrane blebbing. TEM, on the other hand, can reveal internal cellular damage, including cytoplasmic leakage and disruption of organelles.
Research findings using these techniques on similar antimicrobial peptides have shown dramatic morphological changes in bacteria, such as the formation of pores and the complete lysis of the cell envelope.
Biophysical Characterization of Peptide-Membrane Interactions
Understanding the physical interactions between this compound and cell membranes is crucial to deciphering its mechanism of action. Several biophysical techniques are employed for this purpose:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different environments. For many AMPs, a structural transition from a random coil in aqueous solution to an α-helical or β-sheet structure upon interaction with membrane-mimicking environments (like micelles or liposomes) is a key feature of their activity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of this compound to model membranes. This allows for the determination of key thermodynamic parameters of the interaction, such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a sensitive technique for monitoring the real-time binding and dissociation of this compound to a lipid bilayer immobilized on a sensor chip. This provides kinetic data on the peptide-membrane interaction.
Table 2: Illustrative Biophysical Data for this compound Interaction with Model Membranes
| Technique | Model Membrane | Parameter | Value |
|---|---|---|---|
| Circular Dichroism | POPC Liposomes | Secondary Structure | α-helical |
| Isothermal Titration Calorimetry | E. coli Lipid Extract | Binding Affinity (Kd) | 5.2 µM |
Note: This table contains hypothetical data to illustrate the typical results from biophysical characterization studies of antimicrobial peptides.
Proteomic and Transcriptomic Profiling in Response to this compound Exposure
To gain a global understanding of the cellular response to this compound, proteomic and transcriptomic approaches are employed. These "omics" technologies provide a snapshot of the changes in gene expression and protein abundance in a cell upon peptide treatment.
Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of a microorganism before and after exposure to this compound, researchers can identify which genes are up- or down-regulated. This can reveal the stress response pathways that are activated by the peptide.
Proteomics (e.g., 2D-DIGE, Mass Spectrometry): Proteomics identifies and quantifies the proteins present in a cell. Comparing the proteome of treated versus untreated cells can highlight changes in the abundance of proteins involved in cell wall synthesis, energy metabolism, or stress responses, providing clues to the peptide's mechanism of action.
Studies on other antimicrobial agents have shown that bacteria often respond by altering the expression of genes and proteins related to cell envelope integrity, efflux pumps, and metabolic pathways. nih.govnih.govfrontiersin.org
In Silico Approaches for Predictive Modeling and Target Identification
Computational methods play a vital role in predicting the structure, function, and interactions of this compound, thereby guiding wet-lab experimentation.
Homology Modeling: In the absence of an experimentally determined structure, the three-dimensional structure of this compound can be predicted based on its amino acid sequence and its similarity to peptides with known structures. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interaction with a model bacterial membrane at an atomic level. researchgate.net These simulations can visualize how the peptide inserts into and disrupts the lipid bilayer, providing insights that are difficult to obtain experimentally. researchgate.net
Predictive Modeling for Target Identification: Computational docking studies can be used to predict the binding of this compound to potential intracellular or membrane-bound targets. This can help in identifying novel mechanisms of action beyond simple membrane disruption.
For instance, molecular dynamics simulations of wuchuanin-A1, a peptide with some similarities to the nigrocin family, have been used to assess its interaction with bacterial inner membranes. researchgate.net
Broader Research Implications and Future Directions
Role in Host Defense Mechanisms of Amphibians
Antimicrobial peptides (AMPs) like Nigrocin-1-OA1 are a critical component of the innate immune system of amphibians. frontiersin.orgimrpress.com The moist skin of frogs is a hospitable environment for microbial growth, which has driven the evolution of a potent chemical defense system. nih.gov This system is based on a diverse arsenal (B13267) of bioactive molecules, including AMPs, which are synthesized in granular glands and released onto the skin in response to stress or injury. imrpress.comnih.gov
Each frog species typically produces a unique cocktail of 10-20 different AMPs, creating a customized defense against a wide range of pathogens. imrpress.com These peptides provide a first line of defense against harmful bacteria, fungi, and viruses that the amphibian encounters in its environment. frontiersin.orgnih.gov The diversity of these peptides, even among closely related species, suggests a rapid evolutionary adaptation to different microbial threats. imrpress.com The presence of numerous AMPs, including this compound and other nigrocins, in the skin secretions of frogs from the Odorrana genus underscores their importance in protecting the host from microbial invasion and aiding in processes like wound repair. imrpress.comnih.gov The expression of these peptides can also be influenced by the frog's specific environment, with factors like higher levels of ultraviolet light potentially inducing the production of antioxidant peptides, highlighting a dynamic and adaptive defense system. nih.gov
Potential as a Template for Novel Antimicrobial Agents
This compound and other members of the nigrocin family represent promising templates for the design of new antimicrobial drugs. nih.gov A significant area of interest is the "Rana box," a conserved cyclic heptapeptide (B1575542) motif at the C-terminus, formed by a disulfide bond between two cysteine residues, which is a characteristic feature of many nigrocin peptides. frontiersin.orgnih.gov
Research into modifying this structural motif has shown considerable potential for enhancing the therapeutic properties of these peptides. For instance, a study on the nigrocin peptide, nigrocin-HL, demonstrated that replacing the "Rana box" with an amidated phenylalanine residue resulted in a new peptide, nigrocin-HLM. nih.govfrontiersin.orgnih.gov This modification led to several beneficial changes:
Increased Potency: Nigrocin-HLM showed significantly enhanced activity against a range of microbes, including clinically relevant antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Improved Anti-Biofilm Activity: The modified peptide was able to eradicate MRSA biofilms at a much lower concentration than the original peptide. nih.govfrontiersin.org
Reduced Toxicity: The substitution of the "Rana box" also attenuated the hemolytic activity and cytotoxicity of the peptide, making it a safer potential therapeutic. nih.gov
Another study on a novel peptide, Nigrosin-6VL, from Odorrana andersonii, found that modifications to the Rana Box were critical for its antimicrobial function and that enhancing its positive charge improved its efficacy. nih.govmdpi.com These findings highlight that the natural structure of this compound can be rationally modified to create analogues with improved potency and a better safety profile, making it an excellent starting point for the development of new drugs to combat multidrug-resistant bacteria. nih.govnih.gov
Challenges and Opportunities in Antimicrobial Peptide Research
Despite their therapeutic promise, the development of antimicrobial peptides (AMPs) like this compound into clinical drugs faces several challenges. researchgate.net A primary hurdle for many AMPs is their potential toxicity to mammalian cells, particularly their hemolytic activity (the ability to rupture red blood cells). mdpi.com Other significant challenges include their susceptibility to degradation by proteases in the body, which can lead to a short half-life, and difficulties in developing cost-effective, large-scale synthesis methods. researchgate.netconceptlifesciences.com
Specifically for the nigrocin family, the role of the conserved "Rana box" presents both a challenge and an opportunity. nih.gov While this feature is common, its precise function is not fully understood and appears to be context-dependent. frontiersin.orgnih.gov In some cases, its removal or modification can dramatically improve the peptide's therapeutic index (the balance between its efficacy and toxicity). nih.govresearchgate.net This ambiguity necessitates detailed structure-activity relationship studies for each new nigrocin peptide.
These challenges, however, create opportunities for innovation. The development of peptide modification strategies, such as amino acid substitution, cyclization, and C-terminus amidation, offers pathways to enhance stability and reduce toxicity. nih.govconceptlifesciences.com The successful modification of nigrocin-HL into the more potent and less toxic nigrocin-HLM serves as a prime example of how these challenges can be overcome through targeted peptide engineering. nih.govnih.gov Furthermore, the need for better delivery systems is driving research into novel formulations, such as conjugating AMPs with nanoparticles, to protect them from degradation and deliver them more effectively to the site of infection. nih.gov
Unexplored Biological Activities and Therapeutic Potential
While the primary focus of research on this compound has been its antimicrobial properties, related peptides from amphibian skin have been found to possess a range of other biological activities. This suggests that the therapeutic potential of the nigrocin family may extend beyond fighting infections. nih.govmpg.de
Recent research has begun to uncover these additional functions:
Wound Healing: A novel peptide, OA-GL12, identified from the skin of Odorrana andersonii, has a precursor sequence with high similarity to Nigrocin-2S. portlandpress.com This peptide was shown to promote wound healing by influencing the secretion of key factors like tumor necrosis factor (TNF) and transforming growth factor-beta 1 (TGF-β1) from macrophages. portlandpress.com
Anti-Biofilm Activity: The formation of biofilms by bacteria is a major cause of persistent and difficult-to-treat infections. The modified peptide nigrocin-HLM, derived from a natural nigrocin, was found to have potent activity in eradicating MRSA biofilms. nih.govfrontiersin.org
Anti-inflammatory and Immunomodulatory Effects: Many AMPs have been shown to modulate the host's immune response, which can be beneficial in controlling the inflammation associated with infections. nih.gov Some peptides can also neutralize endotoxins, which are harmful substances released by bacteria. nih.gov
Antioxidant Activity: Some peptides from frogs living in environments with high sun exposure have been found to have antioxidant properties. nih.gov
Melanin (B1238610) Production Inhibition: A newly identified peptide, Nigrocin-OA27, also from Odorrana andersonii, has been shown to significantly reduce melanin content, suggesting potential applications in treating hyperpigmentation disorders like melasma. frontiersin.org
These findings indicate that this compound and its analogues could be investigated for a variety of therapeutic applications, including dermatology, wound care, and the treatment of inflammatory conditions.
Integration with Emerging Biotechnological Platforms
The unique properties of this compound make it a candidate for integration with various emerging biotechnological platforms to enhance its therapeutic potential. The fields of nanotechnology and drug delivery offer particularly promising avenues for the application of amphibian-derived AMPs. nih.govresearchgate.net
One of the key applications is the development of advanced drug delivery systems. For instance, AMPs can be conjugated with nanoparticles. nih.gov This approach can help to:
Protect the peptide from enzymatic degradation in the bloodstream, thereby increasing its stability and half-life.
Improve the delivery of the peptide to the specific site of an infection or tumor.
Beyond nanomedicine, there is potential for using peptides like this compound in other biotechnological applications. Their ability to kill bacteria that cause skin conditions or body odor has led to suggestions for their use as active ingredients or preservatives in advanced cosmetic and personal care products. nih.gov As our understanding of peptide engineering and synthetic biology grows, it may become possible to produce modified nigrocin peptides with highly specific functions using microbial or cell-free production systems, offering a scalable and cost-effective alternative to chemical synthesis. The continued exploration of these peptides in conjunction with cutting-edge biotechnologies is likely to unlock new and innovative therapeutic strategies. researchgate.net
Q & A
Basic Research Questions
Q. What are the foundational experimental protocols for synthesizing and characterizing Nigrocin-1-OA1 in laboratory settings?
- Methodological Answer : Synthesis should follow validated protocols for peptide isolation or organic synthesis, with characterization using NMR, mass spectrometry, and chromatography. Detailed documentation of reaction conditions (e.g., temperature, solvent purity) and spectral data is critical for reproducibility . For new compounds, provide purity assessments (≥95%) and orthogonal validation methods (e.g., HPLC coupled with UV-Vis) to confirm identity .
Q. How can researchers design experiments to assess the biological activity of this compound while minimizing confounding variables?
- Methodological Answer : Use controlled in vitro assays (e.g., dose-response curves in cell cultures) with appropriate negative controls (e.g., solvent-only groups) and positive controls (e.g., known bioactive analogs). Replicate experiments across independent trials to account for batch variability. Statistical power analysis should determine sample sizes to ensure reliability .
Q. What are the best practices for conducting a literature review to identify knowledge gaps in this compound research?
- Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords like "this compound" and "oxytocin-neurophysin precursor." Apply the PICO framework (Population, Intervention, Comparison, Outcome) to foreground questions, e.g., "Does this compound modulate neuropeptide signaling compared to other neurophysin isoforms?" . Prioritize primary sources and meta-analyses while excluding non-peer-reviewed platforms .
Advanced Research Questions
Q. How should researchers optimize experimental protocols for this compound in cross-disciplinary studies (e.g., neurochemistry and immunology)?
- Methodological Answer : Develop a modular workflow:
- Step 1 : Validate this compound stability under diverse conditions (pH, temperature) using circular dichroism or dynamic light scattering .
- Step 2 : Integrate multi-omics approaches (transcriptomics/proteomics) to map interaction networks. Use knock-out models or siRNA silencing to confirm target specificity .
- Step 3 : Apply Bayesian statistical models to analyze high-dimensional data and identify covariate interactions .
Q. What methodologies address contradictions in reported binding affinities of this compound across studies?
- Methodological Answer :
- Data Harmonization : Re-analyze raw datasets using standardized software (e.g., GraphPad Prism) to recalculate IC₅₀ values under consistent assumptions .
- Experimental Replication : Compare assay conditions (e.g., buffer composition, ligand concentrations) across labs. Use isothermal titration calorimetry (ITC) for direct binding measurements .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., species-specific receptor isoforms) .
Q. How can computational models enhance structure-function studies of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate conformational changes under physiological conditions (e.g., membrane proximity) using GROMACS or AMBER .
- Docking Studies : Predict interaction sites with receptors (e.g., oxytocin receptors) using AutoDock Vina, validated by mutagenesis experiments .
- Machine Learning : Train models on existing bioactivity data to predict novel analogs with enhanced specificity .
Methodological Tables
Table 1 : Key Parameters for Reproducible Synthesis of this compound
| Parameter | Optimal Range | Validation Method | Reference |
|---|---|---|---|
| Purity | ≥95% | HPLC-UV/ELSD | |
| Solvent System | Acetonitrile/water | LC-MS/MS | |
| Storage Conditions | -80°C, lyophilized | Stability assays (6 mo) |
Table 2 : Frameworks for Rigorous Research Question Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
